LogP Comparison with N1-Cyclopropyl Analog
The predicted partition coefficient (LogP) of 1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is 2.16 , which is substantially lower than the 4.52 reported for the N1-cyclopropyl analog (AMB1095273) [1]. This 2.36 log unit difference translates to a >200-fold difference in theoretical lipid solubility, indicating that the 2-methoxyethyl compound is significantly more polar and potentially more water-soluble.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.16 |
| Comparator Or Baseline | 1-cyclopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine (AMB1095273): LogP = 4.52 |
| Quantified Difference | ΔLogP = -2.36 (target is more polar) |
| Conditions | Predicted LogP values from vendor-provided computational estimations (Fluorochem and Ambinter). Assay context: not applicable (in silico). |
Why This Matters
A lower LogP may improve aqueous solubility and reduce non-specific binding, critical factors for biochemical assay development and in vivo formulation.
- [1] Ambinter. Product Page: 1-cyclopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine (AMB1095273). Available at: https://www.ambinter.com/molecule/1095273 (Accessed 2026-05-02). View Source
